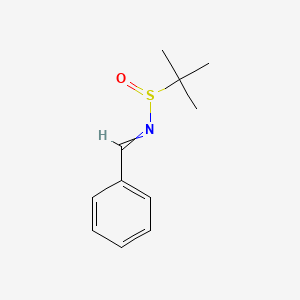
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine is a synthetic amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl group, an ethoxy group, and a tert-butyloxycarbonyl group. It is often used in peptide synthesis and as a building block in the development of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine typically involves multiple steps:
Protection of the Amino Group: The amino group of alanine is protected using a tert-butyloxycarbonyl (Boc) group.
Formation of the Ethoxy Group: The protected alanine is then reacted with ethylene oxide to introduce the ethoxy group.
Introduction of the Benzyloxycarbonyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Compounds with different protecting groups replacing the benzyloxycarbonyl group.
Scientific Research Applications
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-glycine
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-valine
- (S)-3-(2-{[benzyloxycarbonyl]-amino}-ethoxy)-N-(tert-butyloxycarbonyl)-leucine
Uniqueness
N-alpha-t-Butoxycarbonyl-N-epsilon-carbobenzoxy-4-oxa-L-lysine;N-alpha-t-Butoxycarbonyl-O-(2-carbobenzoxyaminoethyl)-L-serine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in peptide synthesis and pharmaceutical development.
Properties
Molecular Formula |
C18H26N2O7 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoic acid |
InChI |
InChI=1S/C18H26N2O7/c1-18(2,3)27-17(24)20-14(15(21)22)12-25-10-9-19-16(23)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
InChI Key |
NKFDBPFAHURALB-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid](/img/structure/B8525594.png)

![1H-Purin-6-amine, 8-[(3,4,5-trimethoxyphenyl)thio]-](/img/structure/B8525616.png)







